
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline is a synthetic organic compound that belongs to the class of aromatic amines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline typically involves multi-step organic reactions. One common approach is the bromination of 3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other nucleophiles in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce amine derivatives, and substitution reactions may result in various substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigating its biological activity and potential as a pharmaceutical intermediate.
Medicine: Exploring its use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-dibromo-6-methylaniline: Lacks the benzoxazole moiety but shares similar bromination patterns.
3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline: Similar structure without bromine atoms.
2,4-dichloro-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline: Chlorine atoms instead of bromine.
Uniqueness
The unique combination of bromine, chlorine, and benzoxazole moieties in 2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and potential biological activity sets it apart from similar compounds.
Propriétés
Formule moléculaire |
C14H9Br2ClN2O |
|---|---|
Poids moléculaire |
416.49 g/mol |
Nom IUPAC |
2,4-dibromo-3-(5-chloro-1,3-benzoxazol-2-yl)-6-methylaniline |
InChI |
InChI=1S/C14H9Br2ClN2O/c1-6-4-8(15)11(12(16)13(6)18)14-19-9-5-7(17)2-3-10(9)20-14/h2-5H,18H2,1H3 |
Clé InChI |
CVHJYCMCIQCZRH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1N)Br)C2=NC3=C(O2)C=CC(=C3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (Z)-(9CI)](/img/structure/B13815988.png)
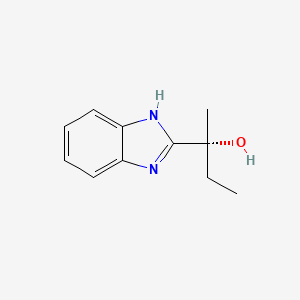



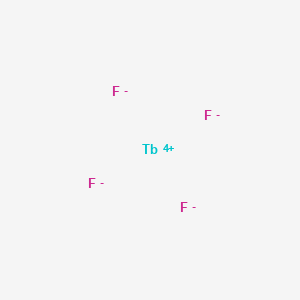
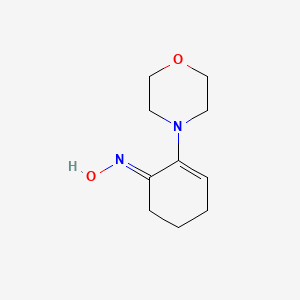


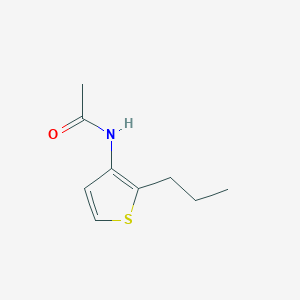
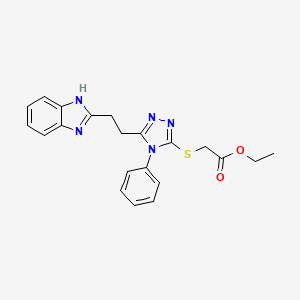
![3-[3-(2-Methoxyphenoxy)pyrrolidin-1-yl]propan-1-ol](/img/structure/B13816064.png)

![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
